Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
CAS No.: 1177092-98-6
Cat. No.: VC3358454
Molecular Formula: C10H10Br2N2O2
Molecular Weight: 350.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177092-98-6 |
|---|---|
| Molecular Formula | C10H10Br2N2O2 |
| Molecular Weight | 350.01 g/mol |
| IUPAC Name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |
| Standard InChI Key | JKHQSFVEVPBJCF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C=CC2=N1)Br.Br |
Introduction
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound derived from Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate by the addition of hydrobromic acid. This compound is of interest in organic chemistry due to its complex structure and potential applications in pharmaceutical synthesis.
Synonyms
-
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
-
6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate HBr
Synthesis and Preparation
The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of appropriate precursors such as bromopyruvate with aminopyridines under specific conditions . The hydrobromide form is likely prepared by reacting the parent compound with hydrobromic acid.
Applications and Research Findings
Derivatives of imidazo[1,2-a]pyridines have been studied for their pharmacological properties, including antibacterial and anti-inflammatory activities . While specific research on Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is limited, its parent compound and related derivatives are of interest in pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume